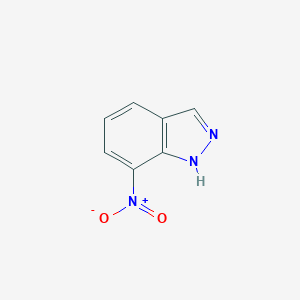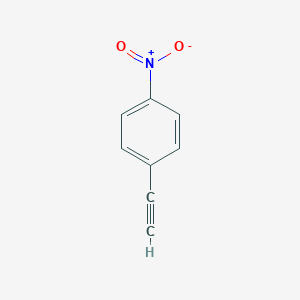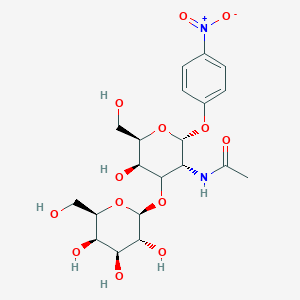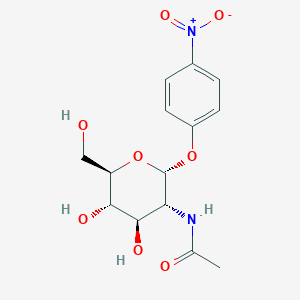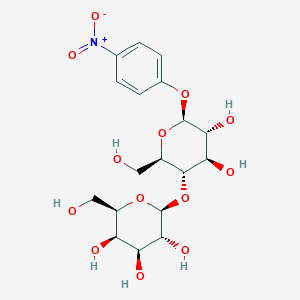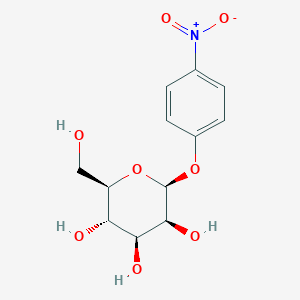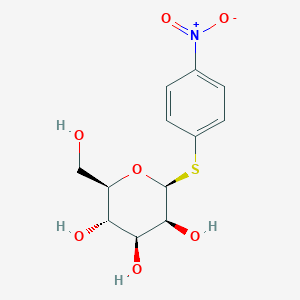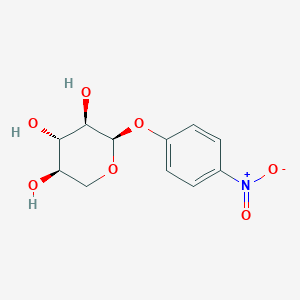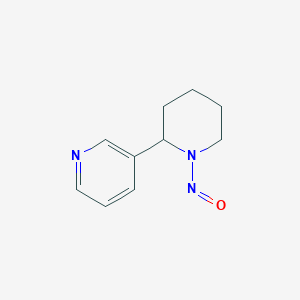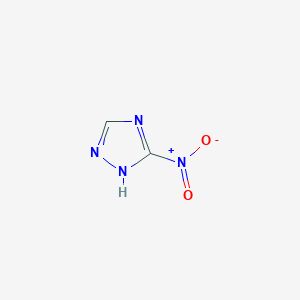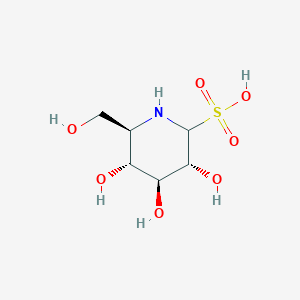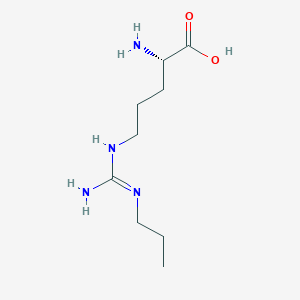
N-omega-Propil-L-arginina
Descripción general
Descripción
Estos compuestos contienen arginina o un derivado de la misma que resulta de la reacción de la arginina en el grupo amino o el grupo carboxilo, o de la sustitución de cualquier hidrógeno de la glicina por un heteroátomo . La N-Omega-Propil-L-Arginina es un inhibidor potente, competitivo y altamente selectivo de la óxido nítrico sintasa neuronal .
Aplicaciones Científicas De Investigación
La N-Omega-Propil-L-Arginina tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: El compuesto se utiliza como reactivo en diversas reacciones químicas y estudios para explorar su reactividad y propiedades.
Biología: En la investigación biológica, la this compound se utiliza para estudiar el papel de la óxido nítrico sintasa en los procesos celulares y las vías de señalización.
Medicina: El compuesto se investiga por sus posibles aplicaciones terapéuticas, particularmente como inhibidor de la óxido nítrico sintasa neuronal, que está implicada en diversos trastornos neurológicos.
Industria: La this compound se utiliza en el desarrollo de nuevos materiales y productos con propiedades químicas específicas
Mecanismo De Acción
La N-Omega-Propil-L-Arginina ejerce sus efectos inhibiendo la óxido nítrico sintasa neuronal. Esta enzima es responsable de la producción de óxido nítrico, una molécula de señalización implicada en diversos procesos fisiológicos. Al inhibir esta enzima, la this compound reduce la producción de óxido nítrico, modulando así sus efectos sobre la señalización celular y la función .
Análisis Bioquímico
Biochemical Properties
N-omega-Propyl-L-arginine plays a significant role in biochemical reactions, particularly as an inhibitor of neuronal nitric oxide synthase (nNOS). It interacts with nNOS, a key enzyme in the production of nitric oxide, a molecule involved in various physiological and pathological processes .
Cellular Effects
The effects of N-omega-Propyl-L-arginine on cells are primarily related to its inhibition of nNOS. By inhibiting this enzyme, N-omega-Propyl-L-arginine can influence cell function, including impacts on cell signaling pathways and cellular metabolism .
Molecular Mechanism
N-omega-Propyl-L-arginine exerts its effects at the molecular level primarily through its interaction with nNOS. As a competitive inhibitor, it binds to the active site of the enzyme, preventing the normal substrate, L-arginine, from binding and thus inhibiting the production of nitric oxide .
Temporal Effects in Laboratory Settings
In laboratory settings, N-omega-Propyl-L-arginine has been observed to be a reversible, slowly dissociating inhibitor selective for the nNOS isoform . Its effects on cellular function over time would therefore be dependent on the concentration of N-omega-Propyl-L-arginine and the rate at which it dissociates from the enzyme.
Metabolic Pathways
N-omega-Propyl-L-arginine is involved in the nitric oxide synthesis pathway, where it acts as an inhibitor of nNOS . This could potentially affect metabolic flux or metabolite levels, particularly of nitric oxide and its downstream products.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La N-Omega-Propil-L-Arginina se puede sintetizar mediante una serie de reacciones químicas que implican la modificación de la molécula de argininaEsto se puede lograr a través de diversas reacciones químicas, incluyendo reacciones de alquilación y amidación .
Métodos de producción industrial
La producción industrial de la this compound implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso puede implicar el uso de equipos y reactivos especializados para facilitar los pasos de reacción y purificación. El compuesto se produce normalmente en forma sólida y se almacena en condiciones controladas para mantener su estabilidad .
Análisis de las reacciones químicas
Tipos de reacciones
La this compound experimenta diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede experimentar reacciones de oxidación, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el compuesto en formas reducidas con diferentes propiedades químicas.
Sustitución: Las reacciones de sustitución implican el reemplazo de grupos funcionales específicos dentro de la molécula por otros grupos.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en las reacciones de la this compound incluyen agentes oxidantes, agentes reductores y diversos catalizadores. Las condiciones de reacción, como la temperatura, la presión y el disolvente, se optimizan para lograr las transformaciones químicas deseadas .
Principales productos formados
Los principales productos formados a partir de las reacciones de la this compound dependen del tipo específico de reacción y de los reactivos utilizados. Por ejemplo, las reacciones de oxidación pueden producir derivados oxidados, mientras que las reacciones de sustitución pueden producir análogos sustituidos del compuesto .
Análisis De Reacciones Químicas
Types of Reactions
N-Omega-Propyl-L-Arginine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: Substitution reactions involve the replacement of specific functional groups within the molecule with other groups.
Common Reagents and Conditions
Common reagents used in the reactions of N-Omega-Propyl-L-Arginine include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired chemical transformations .
Major Products Formed
The major products formed from the reactions of N-Omega-Propyl-L-Arginine depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted analogs of the compound .
Comparación Con Compuestos Similares
Compuestos similares
Compuestos similares a la N-Omega-Propil-L-Arginina incluyen otros derivados de la arginina e inhibidores de la óxido nítrico sintasa, como:
- N-Omega-Nitro-L-Arginina
- N-Omega-Metil-L-Arginina
- N-Omega-Hidroxi-L-Arginina .
Singularidad
La this compound es única debido a su alta selectividad y potencia como inhibidor de la óxido nítrico sintasa neuronal. Esta selectividad la convierte en una herramienta valiosa en la investigación y en las posibles aplicaciones terapéuticas, ya que permite la modulación específica de la producción de óxido nítrico sin afectar a otras isoformas de la enzima .
Propiedades
IUPAC Name |
(2S)-2-amino-5-[(N'-propylcarbamimidoyl)amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N4O2/c1-2-5-12-9(11)13-6-3-4-7(10)8(14)15/h7H,2-6,10H2,1H3,(H,14,15)(H3,11,12,13)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOMXURITGZJPKB-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN=C(N)NCCCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN=C(N)NCCC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30332245 | |
| Record name | (2S)-2-Amino-5-(N'-propylcarbamimidamido)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30332245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137361-05-8 | |
| Record name | Nω-Propyl-L-arginine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137361-05-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S)-2-Amino-5-(N'-propylcarbamimidamido)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30332245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nω-Propyl-L-arginine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7F9U4R2AC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does N-omega-Propyl-L-arginine interact with its target and what are the downstream effects?
A1: N-omega-Propyl-L-arginine (NPLA) acts as a selective inhibitor of neuronal nitric oxide synthase (nNOS). [, , , ] This selectivity arises from its ability to bind to nNOS in the presence of calcium ions (Ca2+) and calmodulin (CaM), leading to a time- and concentration-dependent suppression of nitric oxide (NO) formation. [] This suppression is reversible and occurs through a first-order kinetic process. [] While NPLA can bind to nNOS rapidly, the subsequent conformational change induced by Ca2+/CaM binding slows down its dissociation, leading to prolonged inhibition. [] By inhibiting nNOS, NPLA reduces the production of NO, a key signaling molecule involved in various physiological processes, including vasodilation. [, , , , , ]
Q2: What insights do we have regarding the selectivity of N-omega-Propyl-L-arginine for nNOS?
A2: While N-omega-Propyl-L-arginine (NPLA) is widely recognized as a selective inhibitor of neuronal nitric oxide synthase (nNOS), some studies have raised questions about its absolute selectivity, particularly in in vivo settings. [] Research investigating the effects of NPLA on reperfusion injury in rat skeletal muscle found that NPLA treatment influenced both nNOS and eNOS mRNA and protein levels. [] This observation suggests that the in vivo effects of NPLA might not be solely attributed to nNOS inhibition and could involve interactions with other NOS isoforms. [] Therefore, further research is needed to fully elucidate the in vivo mechanisms of action of NPLA and confirm its selectivity profile across different experimental models.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


